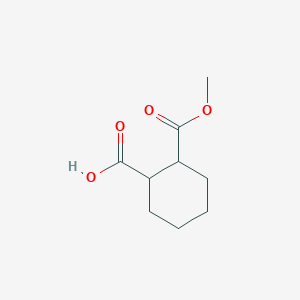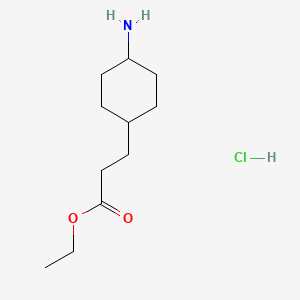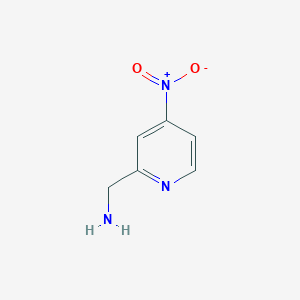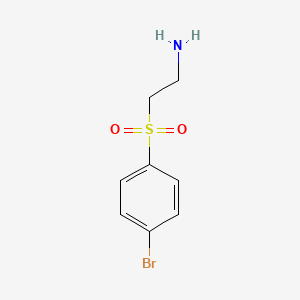
2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
“2-(Methoxycarbonyl)cyclohexanecarboxylic acid” is a chemical compound with the empirical formula C9H14O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 186.21 . It is a solid substance . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Biomarker Analysis
The compound 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is related to 2-(methoxycarbonyl)cyclohexanecarboxylic acid, is used as a plasticizer. Silva et al. (2013) studied the urinary concentrations of DINCH oxidative metabolites, including cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), as potential biomarkers for DINCH exposure assessment (Silva et al., 2013).
Crystallography and Structural Analysis
Li (2011) explored the crystal structure of a related compound, Cyclohexanaminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate, highlighting the importance of crystallography in understanding the molecular configuration of such compounds (Li, 2011).
Biocatalysis in Organic Synthesis
The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, a key intermediate in the synthesis of biologically active molecules, was studied by Meissner et al. (2018). This research highlights the use of recombinant pig liver esterase in synthesizing complex organic molecules (Meissner et al., 2018).
Heterogeneous Catalysis
Vavasori et al. (2020) investigated the methoxycarbonylation of cyclohexene using palladium metal deposited on a support, demonstrating a potential application in heterogeneous catalysis (Vavasori et al., 2020).
Photoinduced Carboxylation
Ishida et al. (2019) developed a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2, providing a direct method to convert hydrocarbons to carboxylic acids. This research demonstrates a novel application of this compound derivatives in organic synthesis (Ishida et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)
![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)
